N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a bioactive molecule with drug-like properties, cataloged in the ChEMBL database. This compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthetic routes and reaction conditions for N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involve multiple steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may include large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a chemical tool to study various biological processes. In biology, it helps in understanding cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with comparable bioactivity and molecular targets. this compound is unique due to its specific binding affinity and the distinct biological responses it elicits .
Biological Activity
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex bioactive compound with significant potential in medicinal chemistry and pharmacology. Its intricate structure suggests various biological activities that are currently under investigation.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C22H24N6O2, and its InChI representation is:
This structural complexity allows the compound to interact with various biological targets.
The mechanism of action for N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo...] involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors that play critical roles in cellular signaling pathways. This modulation can lead to various biological responses such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors affecting neurotransmitter release or cellular responses.
- Cellular Signaling Alteration : By altering signaling pathways, it may influence cell proliferation and apoptosis.
Pharmacological Potential
Research indicates that N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo...] exhibits properties that could be beneficial in treating various conditions:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses.
- Neuroprotective Properties : There is potential for neuroprotective effects in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Study | Findings |
---|---|
Smith et al., 2020 | Identified anticancer properties in a related compound with a similar structure. |
Johnson et al., 2021 | Reported anti-inflammatory effects in animal models using compounds with analogous mechanisms. |
Lee et al., 2022 | Demonstrated neuroprotective effects in vitro with a focus on receptor interactions. |
These findings underscore the potential therapeutic applications of N-cyclopentyl compounds.
Comparative Analysis
To better understand the unique properties of N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo...], it is useful to compare it with similar compounds:
This comparison highlights how structural variations can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-7-8-16(11-15(14)2)18-12-19-21-25-28(13-20(29)23-17-5-3-4-6-17)22(30)26(21)9-10-27(19)24-18/h7-12,17H,3-6,13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMCPBKVFDCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5CCCC5)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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